Benzyl acetate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

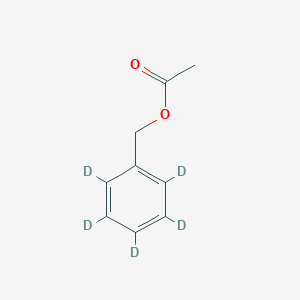

(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGYYKBILRGFE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Benzyl acetate-d5, an isotopically labeled analog of benzyl acetate. Deuterated compounds like this compound are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. This document details the synthetic pathways, experimental protocols, and purification strategies necessary to obtain high-purity this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Synthesis of the deuterated precursor, Benzyl-d5 alcohol.

-

Esterification of Benzyl-d5 alcohol to yield this compound.

This section outlines the common methodologies for each of these critical steps.

Synthesis of Benzyl-d5 Alcohol

The most common route for the synthesis of Benzyl-d5 alcohol involves the reduction of a deuterated benzoic acid derivative.[1]

Reaction: Reduction of Benzoic acid-d5.

One established method utilizes a powerful reducing agent, such as lithium aluminum deuteride (LiAlD₄) or samarium(II) iodide (SmI₂) with a deuterium source like D₂O, to reduce the carboxylic acid group of Benzoic acid-d5 to the corresponding alcohol.[2][3][4] The use of a deuterated reducing agent or a deuterium-rich environment is crucial to maintain the isotopic labeling of the final product.

Experimental Protocol: Reduction of Benzoic acid-d5 to Benzyl-d5 alcohol

Materials:

-

Benzoic acid-d5

-

Lithium aluminum deuteride (LiAlD₄) or Samarium(II) iodide (SmI₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O) (if using SmI₂)

-

Triethylamine (Et₃N) (if using SmI₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure (using LiAlD₄):

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum deuteride in anhydrous diethyl ether.

-

Slowly add a solution of Benzoic acid-d5 in anhydrous diethyl ether to the LiAlD₄ suspension while stirring and cooling the flask in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with a saturated solution of sodium bicarbonate and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude Benzyl-d5 alcohol can be purified by distillation.

Esterification of Benzyl-d5 Alcohol

Once Benzyl-d5 alcohol is obtained, it can be esterified to this compound using several standard methods. The two most common and effective methods are Fischer esterification and acetylation with acetic anhydride.

Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][6] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol or the acid) is used, and the water formed during the reaction is removed.

Reaction: Benzyl-d5 alcohol + Acetic acid → this compound + Water

Experimental Protocol: Fischer Esterification of Benzyl-d5 Alcohol

Materials:

-

Benzyl-d5 alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap (optional)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine Benzyl-d5 alcohol and an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser (and a Dean-Stark trap if available to remove water) and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[7] Be cautious as carbon dioxide gas will be evolved.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by distillation under reduced pressure.

Acetylation of Benzyl-d5 alcohol with acetic anhydride is another efficient method for the synthesis of this compound. This reaction can be performed with or without a catalyst.[8][9] Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct.

Reaction: Benzyl-d5 alcohol + Acetic anhydride → this compound + Acetic acid

Experimental Protocol: Acetylation of Benzyl-d5 Alcohol with Acetic Anhydride

Materials:

-

Benzyl-d5 alcohol

-

Acetic anhydride

-

Pyridine (optional, as catalyst and base)

-

Diethyl ether or other suitable organic solvent

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine Benzyl-d5 alcohol and acetic anhydride. If using a catalyst, add pyridine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid to remove pyridine (if used).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and the acetic acid byproduct.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation under reduced pressure.

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, byproducts, and catalyst residues to achieve the desired chemical and isotopic purity. The general purification workflow involves extraction, drying, and distillation. For deuterated compounds, it is imperative to use anhydrous solvents and conditions to prevent H/D exchange, which would lower the isotopic purity.

General Purification Workflow:

-

Work-up/Extraction: After the reaction is complete, a liquid-liquid extraction is performed. The crude reaction mixture is typically dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate). This organic layer is then washed sequentially with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and then with brine to remove water-soluble byproducts.[6][7]

-

Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate to remove any residual water.[10] This step is critical to prevent hydrolysis of the ester and to ensure efficient distillation.

-

Distillation: The final purification is typically achieved by distillation under reduced pressure.[11] This separates the this compound from any non-volatile impurities and any remaining solvent.

For highly pure samples, column chromatography on silica gel can also be employed.[12]

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of benzyl acetate. While specific data for the deuterated analog is limited, these values provide a good estimate. The isotopic purity of commercially available this compound is typically high.

| Parameter | Fischer Esterification | Acetylation with Acetic Anhydride |

| Catalyst | Concentrated H₂SO₄ | Pyridine (optional) |

| Reactants | Benzyl-d5 alcohol, Acetic acid | Benzyl-d5 alcohol, Acetic anhydride |

| Reaction Time | Several hours | 1-24 hours |

| Reaction Temp. | Reflux | Room temperature to gentle heating |

| Typical Yield | 60-90% (for non-deuterated)[6][13] | >90% (for non-deuterated)[14] |

| Isotopic Purity | - | ≥98 atom % D (for commercial product) |

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: General purification workflow for this compound.

Caption: Logical progression from starting materials to the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. homework.study.com [homework.study.com]

- 6. scribd.com [scribd.com]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. Synthesis of benzyl acetate - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 12. rsc.org [rsc.org]

- 13. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Benzyl Acetate-d5: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyl acetate-d5, a deuterated analog of the fragrance and flavoring agent, benzyl acetate. This isotopically labeled compound serves as a valuable tool in analytical and research settings, particularly in mass spectrometry-based methodologies and metabolic studies. This guide details its commercial availability, key properties, and provides illustrative experimental protocols for its application.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in isotopically labeled compounds. The availability, purity, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of known suppliers and their typical product specifications.

| Supplier | Product Number (Example) | Purity/Isotopic Enrichment | Standard Quantities | Availability/Lead Time |

| CDN Isotopes | D-7359 | 99 atom % D | 0.25 g, 0.5 g | In Stock |

| LGC Standards | TRC-B222626-5MG | ≥98% (Chemical Purity) | 5 mg, 10 mg | Please inquire |

| MySkinRecipes | 92631 | ≥98 atom % D | 10 mg | 10-20 days |

| MedchemExpress | HY-N7124S | Not specified | Not specified | Please inquire |

| Hexonsynth | HXBX-00300 (precursor) | Not specified | Not specified | In Stock (for precursor) |

Physicochemical Properties and Handling

-

CAS Number: 1398065-57-0

-

Molecular Formula: C₉D₅H₅O₂

-

Molecular Weight: 155.21 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

-

Storage: Store at room temperature.[1]

-

Stability: Stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years.[1]

-

Safety: Not classified as a hazardous substance by GHS. However, standard laboratory safety precautions should be observed. Avoid contact with skin and eyes and handle in a well-ventilated area.[2]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of its deuterated precursor, benzyl-d5 alcohol, followed by esterification.

Synthesis of Benzyl-d5 Alcohol

One common route to benzyl-d5 alcohol is through the reduction of a deuterated benzoic acid derivative.[3]

-

Reaction: C₆D₅COOH + LiAlH₄ → C₆D₅CH₂OH

-

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Dissolve benzoic acid-d5 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, gently reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl-d5 alcohol.

-

Purify the product by vacuum distillation if necessary.

-

Esterification of Benzyl-d5 Alcohol

Benzyl-d5 alcohol can be esterified with acetic anhydride or acetyl chloride to yield this compound. The use of acetic anhydride is a common and effective method.[4][5]

-

Reaction: C₆D₅CH₂OH + (CH₃CO)₂O → C₆D₅CH₂OCOCH₃ + CH₃COOH

-

Experimental Protocol:

-

In a round-bottom flask, combine benzyl-d5 alcohol and a slight molar excess of acetic anhydride.

-

Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst (e.g., 4-dimethylaminopyridine, DMAP).[6]

-

Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-100°C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic and sulfuric acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or by vacuum distillation.

-

Applications in Research

Due to its isotopic labeling, this compound is a valuable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7] It is also utilized in metabolic studies to trace the fate of benzyl acetate in biological systems.

Use as an Internal Standard in GC-MS Analysis

This compound can be used to accurately quantify the concentration of non-deuterated benzyl acetate or other structurally similar volatile and semi-volatile organic compounds in complex matrices. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Experimental Protocol: Quantification of Benzyl Acetate in an E-liquid Sample

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of benzyl acetate and a fixed concentration of this compound as the internal standard in a suitable solvent like acetonitrile.[8]

-

Sample Preparation: a. Accurately weigh approximately 0.36 g of the e-liquid sample into a vial.[8] b. Add a known volume of the this compound internal standard solution. c. Dilute with acetonitrile to a final volume. d. Vortex the sample thoroughly.

-

GC-MS Analysis: a. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A/G7001B).[8] b. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC inlet, typically using a split injection mode (e.g., 30:1 split ratio) to handle high concentration matrices.[8] c. Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. A typical program might be: start at 70°C, ramp to 250°C at 10°C/min, and hold for 2 minutes. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of benzyl acetate and this compound.

- Benzyl Acetate (Analyte): Monitor ions such as m/z 91 (tropylium ion) and 150 (molecular ion).

- This compound (Internal Standard): Monitor ions such as m/z 96 (deuterated tropylium ion) and 155 (molecular ion).

-

Quantification: a. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. b. Determine the concentration of benzyl acetate in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Metabolic Fate and Isotope Tracing

Benzyl acetate is rapidly metabolized in vivo. It is first hydrolyzed by esterases to benzyl alcohol and acetate. The benzyl alcohol is then oxidized to benzoic acid, which is primarily conjugated with glycine to form hippuric acid and excreted in the urine.[9][10] A minor pathway involves the sulfation of benzyl alcohol, leading to the formation of a mercapturic acid conjugate.[9][11] Using this compound allows researchers to trace the metabolic fate of the benzyl moiety without interference from endogenous compounds.

-

In Vivo Experimental Workflow for Metabolic Tracing:

-

Animal Model and Dosing: a. Select an appropriate animal model (e.g., Sprague-Dawley rats). b. Administer this compound to the animals via a relevant route, such as oral gavage or intravenous infusion. The dose and vehicle (e.g., corn oil) should be carefully chosen.

-

Sample Collection: a. Collect biological samples at various time points post-administration. This can include blood (for plasma), urine, and feces.[12] b. For tissue distribution studies, sacrifice animals at different time points and collect relevant tissues.

-

Metabolite Extraction: a. Process the collected samples to extract the metabolites. For plasma, this may involve protein precipitation with a solvent like acetonitrile. For urine, a simple dilution may be sufficient.

-

LC-MS/MS Analysis: a. Analyze the extracts using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). b. Develop a chromatographic method to separate this compound and its expected deuterated metabolites (e.g., benzyl-d5 alcohol, benzoic acid-d5, hippuric acid-d5). c. Use the mass spectrometer to detect and quantify the parent compound and its metabolites based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis and Pathway Elucidation: a. Identify and quantify the deuterated metabolites in each sample. b. Determine the pharmacokinetic parameters of this compound and its metabolites. c. Elucidate the metabolic pathway and determine the relative importance of different biotransformation reactions.

-

Visualizations

Metabolic Pathway of Benzyl Acetate

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Stable Isotope Tracing

Caption: Workflow for in vivo stable isotope tracing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl-2,3,4,5,6-d5 alcohol (68661-10-9) for sale [vulcanchem.com]

- 4. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 5. brainly.com [brainly.com]

- 6. Solved Lab Report for Esterification 1. Draw the full | Chegg.com [chegg.com]

- 7. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

Benzyl acetate-d5 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Benzyl Acetate-d5

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 1398065-57-0), tailored for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS), with a focus on presenting clear, actionable data for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound is a deuterated form of benzyl acetate. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), understanding its physical and chemical properties is crucial for safe handling.[1] The safety data for the deuterated compound often references data from its non-deuterated counterpart, Benzyl Acetate (CAS No. 140-11-4), due to their structural similarity.[1]

Table 1: Physical and Chemical Properties of this compound and Benzyl Acetate

| Property | This compound | Benzyl Acetate (non-deuterated) | Source |

|---|---|---|---|

| CAS Number | 1398065-57-0 | 140-11-4 | [1][2] |

| Chemical Formula | C₉H₅D₅O₂ | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 155.21 g/mol | 150.17 g/mol | [3][4] |

| Appearance | Colorless Liquid | Colorless Liquid | [2][5] |

| Odor | Sweet, Fruity, Floral | Sweet, Fruity, Floral | [2][5] |

| Melting Point | Not Available | -51 °C / -59.8 °F | [4][5] |

| Boiling Point | Not Available | 210-214 °C / 410-417.2 °F | [2][5] |

| Flash Point | 102 °C (216 °F) | 90-102 °C / 194-215.6 °F | [1][2][5] |

| Auto-ignition Temp. | 460 °C (860 °F) | 460 °C (860 °F) | [1][2] |

| Specific Gravity | Not Available | 1.04-1.055 (Water = 1) | [2][6] |

| Vapor Density | Not Available | 5.1 (Air = 1) | [2] |

| Water Solubility | Not Available | Soluble | [6] |

| Partition Coefficient (log Pow) | Not Available | 1.96 |[4] |

Toxicological Information

Toxicological data for this compound is primarily based on studies conducted on Benzyl Acetate. The substance may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1]

Table 2: Acute Toxicity Data for Benzyl Acetate (non-deuterated)

| Route | Species | Value | Source |

|---|---|---|---|

| Oral LD50 | Rat | 2,490 mg/kg | [1][7] |

| Dermal LD50 | Rabbit | > 5,000 mg/kg |[1] |

Carcinogenicity and Mutagenicity:

-

IARC Classification : Group 3 - Not classifiable as to its carcinogenicity to humans (for Benzyl acetate).[1][2]

-

Ames Test : Negative (Genotoxicity in vitro).[1]

-

In Vivo Genotoxicity : Negative (Rat, oral).[1]

Ecological Information

Benzyl acetate is considered harmful to aquatic life with long-lasting effects.[4][5] Environmental release should be avoided.[4] It is, however, readily biodegradable.[1]

Table 3: Ecotoxicity Data for Benzyl Acetate (non-deuterated)

| Test | Species | Value | Duration | Source |

|---|---|---|---|---|

| LC50 | Oryzias latipes (Japanese rice fish) | 4 mg/L | 96 h | [1] |

| EC50 | Daphnia magna (Water flea) | 17 mg/L | 48 h | [1] |

| EC50 | Desmodesmus subspicatus (Green algae) | 110 mg/L | 72 h |[1] |

Experimental Protocols

The Safety Data Sheets reviewed do not provide detailed experimental methodologies. They reference standard toxicological and ecological tests. For instance, the biodegradability data refers to OECD Test Guideline 301B, a standardized test for determining ready biodegradability in an aerobic aqueous medium. Acute toxicity values (LD50/LC50) are determined through standardized animal studies following established regulatory guidelines. Detailed protocols for these tests are maintained by organizations such as the Organisation for Economic Co-operation and Development (OECD) and are not typically included in an SDS.

Hazard Identification and Handling

While not classified as hazardous under GHS, proper handling procedures are essential to minimize exposure risks.[1] Key safety measures include using the substance in a well-ventilated area or under a fume hood, and wearing appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Safety glasses with side-shields.[1]

-

Skin Protection : Handle with gloves and wear impervious clothing.[1]

-

Respiratory Protection : Use a full-face respirator with appropriate cartridges if risk assessment warrants it.[1]

Spill Management Workflow

The following diagram outlines the logical workflow for responding to a chemical spill, based on standard SDS recommendations.

Caption: Logical workflow for a chemical spill response.

First Aid Measures

In case of exposure, the following first aid measures are recommended:[1]

-

Eye Contact : Flush eyes with water as a precaution.

-

Skin Contact : Wash off with soap and plenty of water.

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of significant exposure or if symptoms persist, it is crucial to consult a physician and show them the Safety Data Sheet.[1]

Fire and Explosion Data

Benzyl acetate is not considered flammable or combustible.[1] However, it will burn if exposed to high temperatures.

-

Flash Point : 102 °C (216 °F)[1]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products : Carbon oxides are formed under fire conditions.[1]

-

Special Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1]

References

A Technical Guide to the Natural Isotopic Abundance of Benzyl Acetate for Researchers and Drug Development Professionals

An in-depth examination of the isotopic signatures of natural versus synthetic benzyl acetate, providing a framework for authentication and quality control in scientific research and pharmaceutical applications.

Introduction

Benzyl acetate is a naturally occurring organic compound and a primary constituent of the essential oils of jasmine, ylang-ylang, and gardenia. Its pleasant, sweet floral aroma has led to its widespread use in the fragrance, flavor, and cosmetic industries. In the context of research and drug development, the origin and purity of chemical compounds are of paramount importance. The natural isotopic abundance of benzyl acetate serves as a powerful tool for verifying its authenticity, distinguishing between natural and synthetic sources, and detecting potential adulteration. This guide provides a comprehensive overview of the isotopic composition of benzyl acetate, detailed experimental protocols for its determination, and the underlying principles of isotopic analysis.

The elemental building blocks of benzyl acetate—carbon, hydrogen, and oxygen—exist in nature as a mixture of stable isotopes. The relative abundance of these isotopes in a given sample is influenced by the photosynthetic pathway of the source plant (for natural products) or the manufacturing process (for synthetic compounds). These subtle variations in isotopic ratios create a unique "isotopic fingerprint" that can be precisely measured using techniques such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Natural Isotopic Abundance of Benzyl Acetate's Constituent Elements

Benzyl acetate (C₉H₁₀O₂) is composed of carbon, hydrogen, and oxygen. The natural isotopic abundance of these elements is the foundation for understanding the isotopic signature of the entire molecule.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9 |

| ¹³C | ~1.1 | |

| Hydrogen | ¹H | ~99.985 |

| ²H (Deuterium) | ~0.015 | |

| Oxygen | ¹⁶O | ~99.76 |

| ¹⁷O | ~0.04 | |

| ¹⁸O | ~0.20 |

Table 1: Natural isotopic abundance of the stable isotopes of carbon, hydrogen, and oxygen.

Isotopic Analysis of Benzyl Acetate

The primary analytical technique for determining the compound-specific isotopic abundance of volatile organic compounds like benzyl acetate is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This method allows for the separation of benzyl acetate from other components in a complex mixture (such as an essential oil) followed by the precise measurement of its isotopic ratios.

The isotopic composition is typically expressed in "delta" (δ) notation, in parts per thousand (‰), relative to an international standard.

Carbon Isotope Ratios (δ¹³C)

The δ¹³C value of benzyl acetate is a strong indicator of its origin. Plants utilize different photosynthetic pathways, primarily C3 and C4, which results in distinct carbon isotope fractionation. Jasmine and ylang-ylang, the primary natural sources of benzyl acetate, are C3 plants.

| Source of Benzyl Acetate | Typical δ¹³C Range (‰ vs. VPDB) |

| Natural (from C3 Plants, e.g., Jasmine, Ylang-Ylang) | More negative values |

| Synthetic (from petroleum-based precursors) | Less negative values |

Table 2: Expected relative δ¹³C values for natural vs. synthetic benzyl acetate. Specific ranges for benzyl acetate are not widely published, but these are the expected trends based on the isotopic analysis of other natural flavor and fragrance compounds.

Hydrogen Isotope Ratios (δ²H)

The δ²H value of benzyl acetate is influenced by the isotopic composition of the water available to the source plant, which can vary with geographical location and climate. This makes δ²H a useful marker for determining the geographical origin of natural benzyl acetate.

| Source of Benzyl Acetate | Typical δ²H Range (‰ vs. VSMOW) |

| Natural (from various geographical origins) | Wide range depending on local hydrology |

| Synthetic (from petroleum-based precursors) | Typically different from natural sources |

Table 3: Expected relative δ²H values for natural vs. synthetic benzyl acetate. The specific range for natural benzyl acetate will vary based on its geographical origin.

Experimental Protocol: Determination of δ¹³C and δ²H of Benzyl Acetate by GC-IRMS

The following is a representative experimental protocol for the analysis of benzyl acetate in an essential oil sample.

Sample Preparation

-

Dilution: Dilute the essential oil sample containing benzyl acetate in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-IRMS analysis (typically in the low ng/µL range).

-

Internal Standards: While not mandatory for isotopic ratio determination, the use of co-injected standards with known isotopic values can aid in quality control and calibration.

GC-IRMS System and Conditions

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile fragrance compounds (e.g., a non-polar or mid-polar column such as a DB-5 or DB-WAX).

-

Combustion Interface (for δ¹³C): A high-temperature (typically >950°C) oxidation reactor containing a catalyst (e.g., CuO/NiO) to convert the eluted benzyl acetate into CO₂.

-

Pyrolysis Interface (for δ²H): A high-temperature (typically >1400°C) reduction reactor containing a ceramic tube to convert the eluted benzyl acetate into H₂ gas.

-

Isotope Ratio Mass Spectrometer (IRMS): A magnetic sector mass spectrometer designed for the high-precision measurement of isotope ratios of light gases (CO₂ for carbon, H₂ for hydrogen).

Instrumental Parameters (Example)

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Interface Temperature: 280°C

Data Acquisition and Processing

-

The separated benzyl acetate peak from the GC is directed to the combustion or pyrolysis interface.

-

The resulting CO₂ or H₂ gas is introduced into the IRMS.

-

The IRMS measures the ion beams corresponding to the different isotopes (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).

-

The isotopic ratios are calculated and expressed as δ values relative to the international standards Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.

Visualizing the Workflow and Logical Relationships

Experimental Workflow for Isotopic Analysis

Caption: Workflow for the determination of the isotopic abundance of benzyl acetate.

Logical Relationship for Authenticity Assessment

Caption: Decision-making process for assessing the authenticity of benzyl acetate.

Conclusion

The analysis of the natural isotopic abundance of benzyl acetate provides a robust and reliable method for its authentication. By measuring the δ¹³C and δ²H values using GC-IRMS, researchers and drug development professionals can confidently distinguish between natural and synthetic sources of this important compound. This capability is crucial for ensuring the quality and integrity of raw materials, verifying the authenticity of natural products, and supporting the development of safe and effective pharmaceuticals. The methodologies and principles outlined in this guide serve as a valuable resource for the implementation of isotopic analysis in quality control and research settings.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of the utmost accuracy and precision is paramount. This in-depth technical guide explores the core advantages of utilizing deuterated internal standards, the undisputed gold standard for robust and reliable quantification. This guide will delve into the fundamental principles, present comparative quantitative data, and provide detailed experimental protocols to demonstrate the superiority of this methodology in research and drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it effectively becomes a perfect mimic for the analyte.[1] Any variability encountered during the analytical workflow, such as sample preparation, injection volume, and instrument response, will affect both the analyte and the deuterated internal standard to the same degree.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1][4]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over non-deuterated (structural analogue) internal standards or analysis without an internal standard.

-

Enhanced Quantitative Accuracy and Precision : Deuterated internal standards significantly improve the accuracy and precision of analytical measurements.[5][6] By correcting for various sources of error, they ensure that the calculated concentration is a true reflection of the analyte's presence in the sample.[3][4]

-

Correction for Matrix Effects : Biological matrices, such as plasma and urine, are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[7][8] Since the deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3][5]

-

Compensation for Sample Preparation Variability : Losses of the analyte can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4][5] A deuterated internal standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[5]

-

Improved Assay Robustness : Assays that employ deuterated standards are generally more robust and less susceptible to minor variations in experimental conditions.[4][9] This leads to higher sample throughput and lower rates of failed analytical runs.[5]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[3]

Quantitative Data Presentation

The superiority of deuterated internal standards is well-documented in scientific literature. The following tables summarize quantitative data from studies comparing the performance of deuterated internal standards to other methods.

Table 1: Comparison of Assay Performance for an Anticancer Agent Using an Analog vs. a Deuterated Internal Standard [4][6]

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Precision (Standard Deviation) | 8.6% | 7.6% |

| Number of Samples (n) | 284 | 340 |

| Statistical Significance (Variance) | p=0.02 (Significantly Lower Variance) |

Key Observations: The assay using the deuterated internal standard demonstrated a mean bias closer to the true value and a statistically significant reduction in variance, indicating improved accuracy and precision.[6]

Table 2: Comparison of Assay Precision for Sirolimus with Analog vs. Deuterated Internal Standard [10]

| Performance Metric | Analog Internal Standard | Deuterated Sirolimus Standard |

| Precision (Coefficient of Variation, CV) | 7.6% - 9.7% | 2.7% - 5.7% |

Key Observations: The use of a deuterated internal standard for the immunosuppressant sirolimus resulted in a notable improvement in assay precision, as shown by the lower coefficient of variation.[10]

Table 3: Impact of Deuterated Internal Standards on Pesticide Analysis in Cannabis Matrices [11]

| Performance Metric | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy (% Difference) | > 60% for some QCs | < 25% |

| Precision (RSD) | > 50% | < 20% |

Key Observations: In the complex matrix of cannabis, the use of deuterated internal standards dramatically improved both the accuracy and precision of pesticide analysis.[11]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-designed and meticulously executed experimental protocols.

General Protocol for Quantitative LC-MS/MS Analysis

This protocol outlines a typical procedure for the quantification of a small molecule drug in human plasma.[12]

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution.

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration that provides a suitable response on the mass spectrometer.

2. Sample Preparation (Protein Precipitation): [12]

-

To 100 µL of the plasma sample, calibrator, or quality control (QC), add 20 µL of the internal standard working solution.

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis: [13]

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

A suitable gradient is used to separate the analyte from other components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

-

4. Data Analysis: [13]

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol for Assessing Matrix Effects

This protocol is used to determine the extent of ion suppression or enhancement for an analyte in a specific matrix.[2][7]

1. Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration.

-

Set 2 (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the chosen sample preparation method. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set 1.

-

Set 3 (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with the analyte and internal standard at the same concentration as in Set 1 before performing the extraction.

2. Sample Analysis:

-

Analyze all three sets of samples by LC-MS/MS.

3. Data Analysis and Calculation:

-

Matrix Factor (MF):

-

MF = (Peak Area in Set 2) / (Peak Area in Set 1)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Recovery (RE):

-

RE = (Peak Area in Set 3) / (Peak Area in Set 2)

-

-

IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

-

A value close to 1 indicates that the deuterated internal standard effectively compensates for the matrix effect.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the use of deuterated internal standards.

Caption: General experimental workflow for bioanalysis using a deuterated internal standard.

Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.

Conclusion

The use of deuterated internal standards in quantitative mass spectrometry represents a cornerstone of high-quality analytical science. By effectively compensating for a wide range of analytical variabilities, most notably matrix effects and sample preparation losses, they empower researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[1][10] While their implementation requires careful consideration and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, solidifying their position as the gold standard in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Benzyl acetate-d5 CAS number and chemical identifiers

An In-depth Technical Guide to Benzyl acetate-d5

For researchers, scientists, and professionals in drug development, understanding the chemical properties and applications of isotopically labeled compounds is crucial for accurate analytical measurements. This guide provides a comprehensive overview of this compound, a deuterated analog of benzyl acetate, focusing on its chemical identifiers, applications, and a representative experimental workflow for its use as an internal standard.

Core Chemical Identifiers and Properties

This compound, where five hydrogen atoms on the phenyl group are replaced by deuterium, is a valuable tool in analytical chemistry. Its key identifiers and properties are summarized below for easy reference.

| Chemical Identifier | Value |

| CAS Number | 1398065-57-0[1][2][3][4] |

| PubChem CID | 145705695[1][5] |

| Molecular Formula | C₉H₅D₅O₂ |

| Molecular Weight | 155.21 g/mol [6] |

| InChI | InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D[1][2][3][4] |

| InChIKey | QUKGYYKBILRGFE-VIQYUKPQSA-N[1] |

| Canonical SMILES | CC(=O)OCC1=CC=CC=C1[1] |

| Isomeric SMILES | [2H]c1c([2H])c([2H])c(COC(=O)C)c([2H])c1[2H][2][3][4] |

| Synonyms | Benzyl-2,3,4,5,6-d5 Acetate, Acetic Acid Benzyl-d5 Ester, (Acetoxymethyl)benzene-d5[4] |

Application in Analytical Chemistry

Due to its isotopic labeling, this compound is primarily utilized as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The deuterium labeling provides a distinct mass difference from the non-labeled benzyl acetate, allowing for accurate quantification in complex matrices while maintaining similar chemical and physical properties.[7] This makes it an invaluable tool for pharmacokinetic studies, metabolic research, and quality control in the fragrance and flavor industries.[7][8]

Experimental Protocol: Quantitative Analysis using GC-MS with a Deuterated Internal Standard

While a specific protocol for this compound is not detailed in the provided search results, a general workflow for using a deuterated internal standard in GC-MS analysis is a well-established methodology. The following is a representative protocol.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (non-deuterated benzyl acetate) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the internal standard (this compound) in the same solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks to achieve a range of concentrations that bracket the expected sample concentrations.

-

Add a fixed volume of the internal standard stock solution to each calibration standard.

-

Dilute to the final volume with the solvent.

3. Sample Preparation:

-

To the unknown sample, add the same fixed volume of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

4. GC-MS Analysis:

-

Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.

-

The gas chromatograph separates the analyte and the internal standard.

-

The mass spectrometer detects and quantifies the ions specific to the analyte and the internal standard.

5. Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow for using a deuterated internal standard, such as this compound, in a quantitative analytical experiment.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

References

- 1. Benzyl-2,3,4,5,6-d5 Acetate [myskinrecipes.com]

- 2. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 3. coresta.org [coresta.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310) [hmdb.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope deuterium (²H or D), have transitioned from niche research tools to integral components in modern drug discovery and development.[1][2] This subtle isotopic substitution, which nearly doubles the mass of the hydrogen atom, imparts significant changes to the physicochemical properties of a molecule without altering its fundamental chemical structure and spatial arrangement.[2][][4] These alterations, most notably the kinetic isotope effect (KIE), have profound implications for reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drugs.[2] This technical guide provides a comprehensive exploration of the core physical and chemical properties of deuterated compounds, methodologies for their characterization, and their impact on pharmaceutical research.

Physical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium results in measurable changes in the physical properties of molecules. These differences arise primarily from the increased mass of deuterium compared to protium, which affects vibrational frequencies and bond energies.

Bond Strength and Vibrational Energy

A carbon-deuterium (C-D) bond is stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[5][6][7] This is a consequence of the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[2] Consequently, more energy is required to break a C-D bond.[2][5] This fundamental difference in bond energy is the basis for the kinetic isotope effect.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |

| C-H | ~411-439 | [8][9] |

| C-D | Stronger than C-H | [6] |

Note: Exact bond dissociation energies can vary depending on the molecular environment.

Macroscopic Physical Properties

The isotopic substitution also manifests in altered macroscopic physical properties such as boiling point, melting point, and density. These changes are particularly well-documented for deuterated solvents. Heavy water (D₂O), for instance, exhibits a higher boiling point, melting point, and density compared to ordinary water (H₂O).[10][11]

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Water | H₂O | 18.02 | 0.00 | 100.00 | 0.998 |

| Heavy Water | D₂O | 20.03 | 3.82 | 101.40 | 1.105 |

| Acetone | C₃H₆O | 58.08 | -94.9 | 56.0 | 0.791 |

| Acetone-d₆ | C₃D₆O | 64.12 | -94.0 | 55.5 | 0.872 |

| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | 0.877 |

| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.2 | 0.943 |

| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | 1.489 |

| Chloroform-d | CDCl₃ | 120.38 | -64.0 | 60.9 | 1.500 |

| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 |

| Methanol-d₄ | CD₃OD | 36.07 | -99.0 | 65.4 | 0.888 |

| Dimethyl sulfoxide | C₂H₆OS | 78.13 | 18.5 | 189.0 | 1.100 |

| Dimethyl sulfoxide-d₆ | C₂D₆OS | 84.17 | 20.2 | 189.0 | 1.180 |

Data compiled from various sources.[12][13][14]

Chemical Properties: The Kinetic Isotope Effect (KIE)

The most significant chemical consequence of deuterium substitution is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[15] For deuterated compounds, this is typically expressed as the ratio of the rate constant for the reaction with the protio-compound (kH) to that of the deuterio-compound (kD), kH/kD.[16]

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[17] Since the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond in the rate-determining step will be slower, resulting in a kH/kD ratio greater than 1.[2] Typical primary deuterium KIEs range from 2 to 8.[]

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[17] These effects are generally smaller than primary KIEs.

The KIE is a powerful tool for elucidating reaction mechanisms.[2] A significant primary KIE provides strong evidence that C-H bond cleavage is part of the rate-determining step of the reaction.[19]

Applications in Drug Development

The properties of deuterated compounds, particularly the KIE, are leveraged in drug development to improve the pharmacokinetic profiles of therapeutic agents.

Enhancing Metabolic Stability

Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the cleavage of C-H bonds.[1] By strategically replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism can be significantly reduced.[1][] This can lead to:

-

Increased drug half-life (t½): A slower metabolic rate results in the drug remaining in the body for a longer period.[][7][20]

-

Increased bioavailability (AUC): A greater proportion of the administered drug reaches systemic circulation.

-

Reduced formation of toxic metabolites: By slowing a particular metabolic pathway, the generation of harmful byproducts can be minimized.[21]

-

Reduced dosing frequency: A longer half-life can lead to less frequent administration, improving patient compliance.[]

Metabolic Switching

In some cases, deuteration at one metabolic site can divert the drug's metabolism to alternative pathways, a phenomenon known as "metabolic switching" or "metabolic shunting".[22][23] This can be advantageous if it leads to the formation of more desirable or less toxic metabolites.[23]

The following diagram illustrates a simplified drug metabolism pathway and how deuteration can influence it.

Experimental Protocols

Characterization of Deuterated Compounds

The synthesis of deuterated compounds requires rigorous analytical characterization to confirm the position and extent of deuterium incorporation (isotopic purity) and to ensure overall chemical purity. A combination of analytical techniques is typically employed.

NMR is a primary tool for the structural elucidation of deuterated compounds.

-

¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides information on the location of deuteration.[24]

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a definitive confirmation of the sites of deuteration.[25]

-

Use of Deuterated Solvents: Deuterated solvents are essential in NMR to avoid large solvent signals that would obscure the analyte signals.[26][27]

General Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the deuterated compound in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Analysis: Integrate the signals to determine the relative number of protons. Compare the spectrum to that of the non-deuterated analog to identify the sites of deuteration by observing the disappearance or reduction of specific proton signals.

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

General Protocol for Isotopic Purity Determination by LC-MS:

-

Sample Preparation: Prepare a dilute solution of the deuterated compound in a solvent compatible with the LC-MS system.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph to separate the analyte from any impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire the mass spectrum of the analyte.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. The increase in molecular weight compared to the non-deuterated analog corresponds to the number of deuterium atoms incorporated. The isotopic distribution of the molecular ion peak cluster can be used to calculate the percentage of isotopic enrichment.[28][29][30][31]

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated compound.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes in a controlled environment.

Protocol:

-

Incubation: Incubate the deuterated compound and its non-deuterated counterpart separately with liver microsomes (which contain CYP450 enzymes) and a cofactor such as NADPH at 37°C.[1]

-

Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with a cold organic solvent).[1]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[1]

-

Comparison: Compare the t½ of the deuterated compound to that of the non-deuterated compound to determine the kinetic isotope effect on metabolism.

In Vivo Pharmacokinetic Study

This type of study is conducted in animal models to evaluate how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol:

-

Dosing: Administer the deuterated drug and its non-deuterated analog to two separate groups of animals (e.g., rats) at the same dose.[1]

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Plasma Analysis: Process the blood samples to obtain plasma, and then analyze the plasma samples by LC-MS/MS to determine the concentration of the drug over time.

-

Pharmacokinetic Parameter Calculation: Use specialized software to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[1]

-

Comparison: Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated drugs to assess the impact of deuteration.[1]

The following diagram outlines a general workflow for a preclinical pharmacokinetic study of a deuterated drug candidate.

Conclusion

Deuterated compounds represent a powerful tool in the arsenal of researchers, scientists, and drug development professionals. The subtle substitution of hydrogen with deuterium leads to significant and predictable changes in physical and chemical properties, most notably the kinetic isotope effect. This effect can be strategically employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, potentially leading to safer and more effective medicines. A thorough understanding of the principles of deuteration and the application of robust analytical and experimental methodologies are crucial for the successful design and development of deuterated compounds. As our understanding of isotope effects continues to grow, so too will the applications of deuterated compounds in advancing science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. quora.com [quora.com]

- 7. ijeat.org [ijeat.org]

- 8. Common Bond Energies (D [wiredchemist.com]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heavy water - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. sciences.utsa.edu [sciences.utsa.edu]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. studymind.co.uk [studymind.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 27. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 28. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. resolvemass.ca [resolvemass.ca]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

The Role of Benzyl Acetate-d5 in Fragrance and Flavor Analysis: A Technical Guide

Introduction

Benzyl acetate, a naturally occurring ester found in a variety of flowers and fruits, is a cornerstone of the fragrance and flavor industries. Its characteristic sweet, floral, and fruity aroma makes it an essential component in formulations ranging from fine perfumes to food flavorings.[1] Accurate quantification of benzyl acetate in these complex matrices is critical for quality control, regulatory compliance, and research and development. This technical guide provides an in-depth overview of the pivotal role of Benzyl acetate-d5, a deuterated isotopologue of benzyl acetate, in achieving precise and reliable analytical results. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data analysis techniques associated with its use as an internal standard in gas chromatography-mass spectrometry (GC-MS).

Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound (CAS 1398065-57-0) hinges on the principle of isotope dilution, a powerful analytical technique that provides a high degree of accuracy and precision.[2][3][4][5][6] In this method, a known amount of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the native analyte (benzyl acetate), it experiences the same losses during extraction, derivatization, and injection into the GC-MS system.

The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the response of the native analyte to the deuterated standard, the concentration of the native analyte in the original sample can be accurately determined, regardless of sample loss during workup.

Physicochemical and Spectrometric Data

A thorough understanding of the physical and mass spectrometric properties of both benzyl acetate and its deuterated form is essential for method development. The key data for both compounds are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Benzyl Acetate | This compound |

| CAS Number | 140-11-4 | 1398065-57-0[2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₂ | C₉H₅D₅O₂ |

| Molecular Weight | 150.17 g/mol [1] | 155.21 g/mol |

| Appearance | Colorless liquid | Colorless to Yellow Liquid[3] |

| Odor | Sweet, floral, fruity (jasmine-like) | N/A |

| Boiling Point | 212 °C | N/A |

| Isotopic Purity | N/A | ≥98 atom % D[3] |

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of benzyl acetate is characterized by several key fragment ions. For this compound, where the deuterium atoms are on the phenyl ring, the fragments containing this ring will show a mass shift of +5 amu.

| Ion Description | Benzyl Acetate (m/z) | This compound (m/z) | Notes |

| Molecular Ion [M]⁺ | 150 | 155 | The intact molecule after ionization. |

| [M-CH₂CO]⁺ | 108 | 113 | Loss of a ketene radical. |

| [C₇H₇]⁺ (Tropylium ion) | 91 | 96 | A prominent and stable fragment. This is often the base peak. |

| [C₆H₅]⁺ | 77 | 82 | Phenyl cation. |

| [CH₃CO]⁺ | 43 | 43 | Acetyl cation. This fragment does not contain the deuterated ring. |

Note: The m/z values for this compound are predicted based on the fragmentation pattern of the unlabeled compound and the location of the deuterium labels.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of benzyl acetate in a fragrance product using this compound as an internal standard.

Materials and Reagents

-

Benzyl acetate (analytical standard, >99% purity)

-

This compound (≥98 atom % D)[3]

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., commercial perfume, essential oil)

-

Volumetric flasks, pipettes, and syringes

-

GC vials with PTFE-lined septa

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of benzyl acetate into a 10 mL volumetric flask and dilute to volume with methanol.

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution 1:100 with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate aliquots of the benzyl acetate primary stock solution into volumetric flasks, adding a fixed amount of the internal standard spiking solution to each, and diluting to volume with methanol. A typical concentration range would be 0.1 - 20 µg/mL for benzyl acetate, with a constant concentration of 1 µg/mL for this compound.

-

Sample Preparation

-

Accurately weigh approximately 100 mg of the fragrance sample into a 10 mL volumetric flask.

-

Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Dilute to volume with methanol and mix thoroughly.

-

Transfer an aliquot of the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzyl Acetate | 91 | 108 | 150 |

| This compound | 96 | 113 | 155 |

Data Analysis and Quantification

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the peak area of the quantifier ion for benzyl acetate (m/z 91) to the peak area of the quantifier ion for this compound (m/z 96).

-

Plot a calibration curve of this peak area ratio versus the concentration of benzyl acetate.

-

Perform a linear regression on the data points. The curve should have a coefficient of determination (R²) > 0.995 for accurate quantification.

-

-

Sample Quantification:

-

For each sample, calculate the peak area ratio of benzyl acetate to this compound.

-

Using the equation of the line from the calibration curve, determine the concentration of benzyl acetate in the prepared sample solution.

-

Calculate the original concentration of benzyl acetate in the fragrance product, taking into account the initial sample weight and dilution factors.

-

Visualizations

The following diagrams illustrate key aspects of the workflow and principles described in this guide.

References

- 1. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Benzyl-2,3,4,5,6-d5 Acetate [myskinrecipes.com]

- 4. Buy Online CAS Number 1398065-57-0 - TRC - Benzyl-2,3,4,5,6-d5 Acetate | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 1398065-57-0 | MedChemExpress [medchemexpress.eu]

Methodological & Application

Application Notes: Quantitative Analysis of Volatile and Semi-Volatile Organic Compounds Using Benzyl Acetate-d5 as an Internal Standard in GC-MS

Abstract

This document provides a detailed protocol for the use of Benzyl acetate-d5 as an internal standard for the accurate quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of analytical measurements.[1][2] This application note is intended for researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual chemical species in complex mixtures.[1] In quantitative analysis, an internal standard (IS) is often employed to compensate for the loss of analyte during sample preparation and to correct for variations in injection volume and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards because they co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer, while being distinguishable by their mass-to-charge ratio (m/z).[1][3]